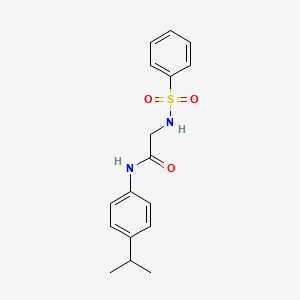
N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N1-(4-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide" is a compound of interest in the field of chemistry and materials science due to its unique structural and chemical properties. This compound serves as a basis for exploring various chemical reactions, molecular structures, and their implications in crystal engineering and molecular design.
Synthesis Analysis
The synthesis of compounds related to "N1-(4-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide" often involves multistep chemical processes, including the use of ligands such as N-[(3-carboxyphenyl)sulfonyl]glycine and N,N′-(1,3-phenylenedisulfonyl)bis(glycine) to create complex metal complexes with potential applications in crystal engineering (Ma et al., 2008). These processes highlight the compound's flexibility as a ligand for constructing coordination polymers and metal complexes.
Molecular Structure Analysis
The molecular structure of compounds akin to "N1-(4-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide" is analyzed using techniques such as X-ray crystallography. For instance, structures of Cu^II and Mn^II complexes reveal the importance of the ligand's structure in forming supramolecular assemblies through hydrogen bonding and π–π stacking interactions, presenting new modes of water molecule association (Ma et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of "N1-(4-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide" derivatives encompasses a range of reactions, including hydrolysis and interactions with metal ions. For example, studies on similar sulfonamide compounds interacting with metal ions illustrate the compound's potential in forming various coordination complexes, which could be pivotal in designing new materials and understanding metal-ligand interactions (Gavioli et al., 1991).
Physical Properties Analysis
The physical properties of "N1-(4-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide" and its derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and for potential applications in materials science. These properties are determined through experimental studies and are essential for the compound's application in designing functional materials (Ma et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are vital for exploiting "N1-(4-isopropylphenyl)-N2-(phenylsulfonyl)glycinamide" in synthesis and materials science. These properties are explored through synthetic chemistry approaches and spectroscopic analyses to understand the compound's behavior in chemical transformations (Ma et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)14-8-10-15(11-9-14)19-17(20)12-18-23(21,22)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEALXXWXWIJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

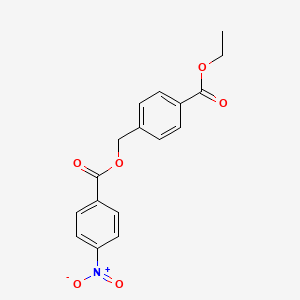
![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
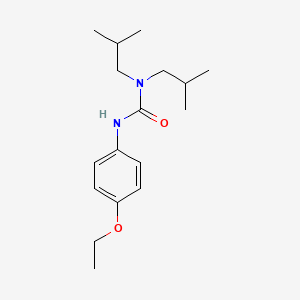
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
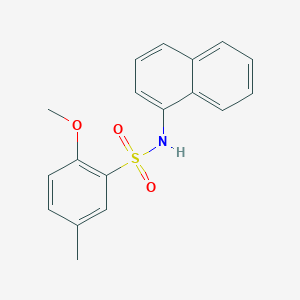
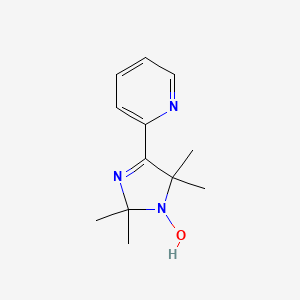

![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)
